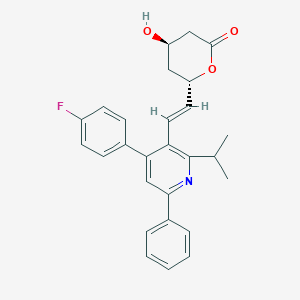

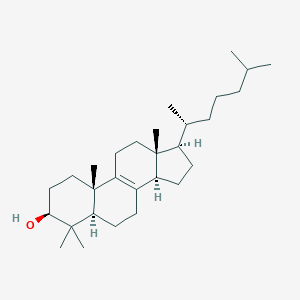

4,4-二甲基-5α-胆甾-8-烯-3β-醇

描述

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol is a steroidal compound with significance in biochemistry and organic chemistry. Its structure and reactivity offer insights into sterol biosynthesis and function within biological systems.

Synthesis Analysis

The synthesis of sterols, including compounds related to 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, involves complex chemical procedures. Knapp and Schroepfer (1975) detailed the chemical syntheses of steroidal compounds, providing a foundation for understanding the synthetic pathways that could be applied to 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol. These pathways often involve multiple steps, including side chain oxidation and Wittig olefination, to achieve the desired sterol structure (Knapp & Schroepfer, 1975).

Molecular Structure Analysis

Conner et al. (1977) utilized single-crystal structural analysis to determine the configuration of steroidal epoxides, which are closely related to the molecular structure of 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol. Such analyses are crucial for understanding the three-dimensional arrangement of atoms in sterols and their impact on biological activity (Conner et al., 1977).

Chemical Reactions and Properties

The chemical reactivity of sterols, including 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol, is influenced by their molecular structure. Akhtar et al. (1978) explored the removal of the 14alpha-methyl group in cholesterol biosynthesis, shedding light on the types of chemical reactions that sterols may undergo. These processes often involve oxidation and reduction steps that are critical for the conversion of sterols into biologically active forms (Akhtar et al., 1978).

科学研究应用

减数分裂激活和固醇生物合成

已有报道称4,4-二甲基-5α-胆甾-8-烯-3β-醇能够激活小鼠卵母细胞的减数分裂。这种激活对于理解生殖生物学和生育治疗的发展具有重要意义。Ruan等人(1998年)探讨了该化合物的合成及其对减数分裂的影响,突出了其在小鼠卵母细胞中的生物活性 (Ruan et al., 1998)。

在细菌固醇生物合成中的作用

在细菌 Methylococcus capsulatus 中,4,4-二甲基-5α-胆甾-8-烯-3β-醇在固醇生物合成中发挥作用。Bouvier等人(1976年)的研究确定了这种固醇在细菌中的存在,为微生物生物化学和固醇生物合成途径的多样性提供了见解 (Bouvier et al., 1976)。

对胆固醇生物合成的影响

Gibbons和Mitropoulos(1975年)的研究表明,4,4-二甲基-5α-胆甾-8-烯-3β-醇抑制了大鼠肝脏中各种固醇前体转化为胆固醇的过程,为胆固醇代谢和高胆固醇血症的潜在治疗靶点提供了见解 (Gibbons & Mitropoulos, 1975)。

对细胞中固醇合成的影响

该化合物已被研究其对不同细胞类型中固醇合成的影响。Schroepfer等人(1977年)探讨了其对L细胞和小鼠肝细胞中固醇合成的影响,暗示了其在调节固醇合成和影响细胞膜组成方面的潜力 (Schroepfer et al., 1977)。

在棘皮动物固醇代谢中的作用

Smith和Goad(1975年)的研究表明,这种固醇已在海星等棘皮动物中被发现,指示了其在非哺乳动物物种中的存在和作用。这一发现有助于我们理解不同生物体系中固醇多样性和代谢 (Smith & Goad, 1975)。

属性

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22-23,25-26,30H,8-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRVINOXYETMN-QGBOJXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。